MIPS521

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

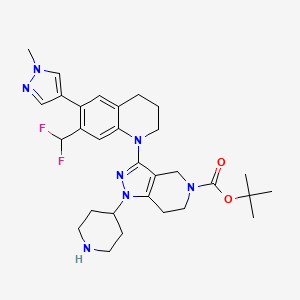

La synthèse de MIPS521 implique plusieurs étapes, commençant par la préparation du cycle thiophène et sa fonctionnalisation ultérieure. Les étapes clés incluent :

Formation du cycle thiophène : Ceci est généralement réalisé par une réaction de cyclisation impliquant un composé dicarbonylé et une source de soufre.

Fonctionnalisation : Le cycle thiophène est ensuite fonctionnalisé avec divers substituants, y compris les groupes trifluorométhyle et le groupe chlorophényle.

Assemblage final : La dernière étape consiste à coupler le thiophène fonctionnalisé au groupe amino pour former la molécule complète de this compound

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela impliquerait :

Réactions par lots : Réaliser les réactions dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Utiliser des techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final

Analyse Des Réactions Chimiques

Types de réactions

MIPS521 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle thiophène.

Substitution : Les groupes trifluorométhyle et chlorophényle peuvent être substitués par d'autres groupes dans des conditions appropriées

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs de substitution : tels que les agents d'halogénation ou les nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement ultérieurs .

Applications De Recherche Scientifique

MIPS521 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier le récepteur A1 de l'adénosine et sa modulation.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.

Médecine : Exploré comme analgésique non opioïde potentiel pour le traitement de la douleur neuropathique.

Industrie : Applications potentielles dans le développement de nouveaux médicaments contre la douleur et autres agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en agissant comme un modulateur allostérique positif du récepteur A1 de l'adénosine. Cela signifie qu'il améliore la réponse du récepteur à son ligand naturel, l'adénosine. Le composé se lie à un site allostérique sur le récepteur, distinct du site orthostérique où l'adénosine se lie. Cette liaison stabilise le récepteur dans sa conformation active, conduisant à une signalisation accrue par le récepteur et à une analgésie accrue .

Mécanisme D'action

MIPS521 exerts its effects by acting as a positive allosteric modulator of the adenosine A1 receptor. This means that it enhances the receptor’s response to its natural ligand, adenosine. The compound binds to an allosteric site on the receptor, distinct from the orthosteric site where adenosine binds. This binding stabilizes the receptor in its active conformation, leading to increased signaling through the receptor and enhanced pain relief .

Comparaison Avec Des Composés Similaires

Composés similaires

VCP171 : Un autre modulateur allostérique positif du récepteur A1 de l'adénosine, mais avec une coopération plus faible avec l'adénosine par rapport à MIPS521.

Pentoxifylline : Un inhibiteur non sélectif de la phosphodiestérase qui module également les récepteurs de l'adénosine, mais par un mécanisme différent.

Tozadenant : Un antagoniste du récepteur A2A de l'adénosine avec des applications thérapeutiques différentes .

Unicité de this compound

This compound est unique par sa forte coopération positive avec l'adénosine, ce qui la rend plus puissante pour réduire les courants postsynaptiques excitateurs dans les neurones de la moelle épinière par rapport à d'autres composés similaires. Cette forte coopération se traduit par un soulagement de la douleur plus efficace à des doses plus faibles, avec moins d'effets secondaires tels qu'une altération motrice ou une bradycardie .

Propriétés

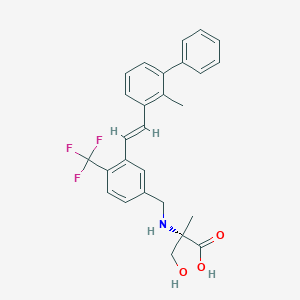

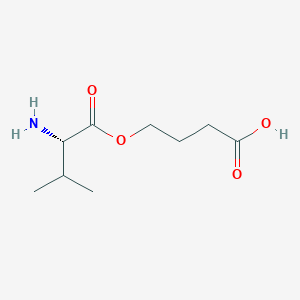

IUPAC Name |

[2-amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF6NOS/c20-13-3-1-9(2-4-13)16(28)15-14(8-29-17(15)27)10-5-11(18(21,22)23)7-12(6-10)19(24,25)26/h1-8H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHJBJJHYFIUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF6NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

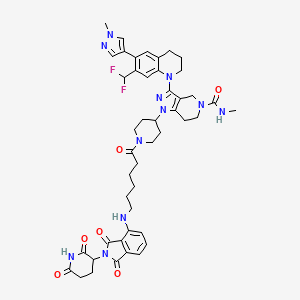

![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)

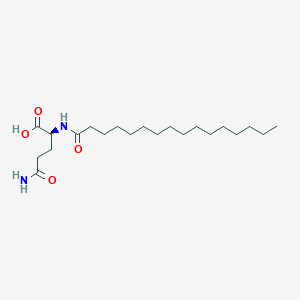

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)